2-Mercapto-2-phenylacetic acid
Overview
Description
2-Mercapto-2-phenylacetic acid, also known as alpha-Mercapto-alpha-phenylacetic acid or Thiomandelic acid, is a solid compound . It is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The empirical formula of 2-Mercapto-2-phenylacetic acid is C8H8O2S, and its molecular weight is 168.21 . The SMILES string representation of its structure is O=C(O)C(S)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
2-Mercapto-2-phenylacetic acid is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
1. Synthesis of Pyrimidinones with Various Biological Activities
2-Mercapto-2-phenylacetic acid is utilized in the synthesis of 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones, which have demonstrated various biological activities. These compounds show remarkable anti-inflammatory, antiarrhythmic, local anesthetic, and antihyperlipidemic activities in rats and mice, along with weak anticonvulsant and hypoglycemic activities (Ranise et al., 1994).
2. Role in Native Chemical Ligation at Phenylalanine
Research on erythro-N-Boc-β-mercapto-l-phenylalanine, a derivative of 2-Mercapto-2-phenylacetic acid, shows its application in native chemical ligation at phenylalanine. This process facilitates the synthesis of complex proteins and peptides, highlighting its significance in biochemical synthesis and molecular biology (Crich & Banerjee, 2007).
3. Involvement in Hydrolysis of Nitrile Compounds
Studies have shown that compounds like 2-Mercapto-2-phenylacetic acid can catalyze the hydrolysis of α-aminophenylacetonitrile to phenylglycineamide. This reaction is pivotal in organic synthesis and chemical transformations, demonstrating the compound's role as a catalyst in chemical reactions (Lee et al., 1988).
4. Applications in Electroanalytical Chemistry
2-Mercapto-2-phenylacetic acid is used in creating self-assembled monolayers on gold electrodes. These monolayers have applications in electroanalytical chemistry, particularly in differentiating between neurotransmitters like dopamine and ascorbic acid (Malem & Mandler, 1993).
5. Synthesis of Triorganotin Carboxylates
Research indicates the synthesis of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid, a derivative of 2-Mercapto-2-phenylacetic acid. These compounds have potential applications in organometallic chemistry and materials science (Ma et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-2-sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGFZOHYGYBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-2-phenylacetic acid | |
CAS RN |
4695-09-4 | |
Record name | Thiomandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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